2-(3-Hydroxyphthalimido)glutaric acid
Description
Molecular Architecture and Constitutional Analysis
The molecular formula of 2-(3-hydroxyphthalimido)glutaric acid is C₁₃H₁₁NO₇ , with a calculated molecular weight of 293.23 g/mol . The IUPAC name, 2-(4-hydroxy-1,3-dioxoisoindol-2-yl)pentanedioic acid , reflects its bifunctional design: a pentanedioic acid backbone linked to a hydroxy-substituted isoindole-1,3-dione ring.
Key Constitutional Features:
- Aliphatic chain : A five-carbon dicarboxylic acid (glutaric acid) provides two terminal carboxyl groups (-COOH) at positions 1 and 5.
- Aromatic core : A phthalimide group (C₈H₅NO₃) fused to the glutaric acid at position 2, with a hydroxyl (-OH) substituent at position 4 of the isoindole ring.
- Functional groups : Two carboxylic acids, one secondary amine (within the phthalimide ring), and one phenolic hydroxyl group.
The SMILES notation (C1=CC2=C(C(=C1)O)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O) encodes this connectivity, emphasizing the hydroxyl group’s position on the aromatic ring and the glutaric acid’s attachment to the nitrogen atom.
Table 1: Constitutional Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₁NO₇ | |
| Molecular weight | 293.23 g/mol | |
| Hydrogen bond donors | 3 (2×COOH, 1×OH) | |
| Hydrogen bond acceptors | 7 (2×COOH, 3×C=O, 1×N-C=O, 1×OH) | |
| Rotatable bonds | 5 |
Crystallographic Studies and Conformational Isomerism
While experimental X-ray crystallographic data for this compound remains unpublished, computational models predict a non-planar structure due to steric interactions between the phthalimide ring and glutaric acid chain. The 3D conformer (PubChem CID 4052095) suggests that the carboxylic acid groups adopt staggered configurations to minimize intramolecular hydrogen bonding.
Conformational Flexibility:
- The five rotatable bonds in the glutaric acid moiety enable multiple low-energy conformers.
- The phthalimide ring’s rigidity restricts motion at the nitrogen linkage, favoring a twisted boat conformation in simulations.
- Intermolecular hydrogen bonding between carboxyl groups and the hydroxyl-phthalimide system may stabilize specific conformations in the solid state.
Figure 1: Predicted 3D Conformation (Schematic)
O=C(O)CCC(C(=O)O)N1C(=O)C2=C(C=CC(=C2)O)C1=O
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
Theoretical ¹H NMR peaks (D₂O, 400 MHz) would include:
- δ 12.1 ppm (s, 2H) : Carboxylic acid protons (exchange with D₂O).
- δ 7.6–7.8 ppm (m, 3H) : Aromatic protons on the phthalimide ring.
- δ 4.3 ppm (t, 1H) : Methine proton adjacent to the phthalimide nitrogen.
- δ 2.4–2.6 ppm (m, 4H) : Methylene protons of the glutaric acid chain.
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy:
Key absorption bands (KBr pellet, cm⁻¹):
Mass Spectrometry (MS):
Table 2: Spectral Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.6–7.8 (m), δ 12.1 (s) | Aromatic H, COOH |
| ¹³C NMR | δ 174–178 | C=O (imide, COOH) |
| IR | 1770 cm⁻¹ | Imide C=O stretch |
| MS | m/z 293.05 ([M+H]⁺) | Molecular ion |
Properties
CAS No. |
7620-27-1 |
|---|---|
Molecular Formula |
C13H11NO7 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
2-(4-hydroxy-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H11NO7/c15-8-3-1-2-6-10(8)12(19)14(11(6)18)7(13(20)21)4-5-9(16)17/h1-3,7,15H,4-5H2,(H,16,17)(H,20,21) |
InChI Key |
SPXLBXOXNGLUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Ugi Reaction with N-Hydroxyimides
The Ugi four-component reaction (U-4CR) serves as a foundational method for synthesizing α-hydrazino amides and related structures. Adapted for 2-(3-Hydroxyphthalimido)glutaric acid, this approach involves:
- Reactants :
- 3-Hydroxyphthalimide (as the carboxylic acid isostere)
- Glutaric acid derivative (e.g., aldehyde or amine-functionalized glutaric acid)
- Isocyanide
- Aldehyde/ketone
- Conditions :
Solvent
Catalyst
Temperature
Yield
DCE
ZnCl₂
50°C
51%
Toluene
ZnCl₂
RT
20%
This method, validated for analogous structures, emphasizes solvent-catalyst synergy to optimize yield.
Oxidation of Functionalized Glutaric Acid Intermediates
Patents describing nitric acid-mediated oxidation of triols to hydroxy-glutaric acids (e.g., 3-hydroxy-3-methyl-glutaric acid) suggest a scalable pathway:
- Steps :
While this method targets a methyl-substituted derivative, substituting the triol with a phthalimido-functionalized precursor could yield the desired compound.
Esterification and Imide Coupling
A patent detailing diester synthesis of 2-bromo glutaric acid highlights a two-step strategy adaptable for phthalimido incorporation:
- Bromination : Introduce bromine at the α-position of glutaric acid using HBr/acetic acid.
- Imide Formation : React with 3-hydroxyphthalic anhydride under basic conditions (e.g., K₂CO₃ in DMF).
Catalytic Hydrodeoxygenation
Emerging catalytic methods for glutaric acid production from pentose sources propose:
- Substrate : Xylose or arabinose derivatives.
- Catalyst : Pd/C or Ru/C with halogen sources (e.g., HCl).
- Conditions :
This route could theoretically functionalize glutaric acid with phthalimido groups post-synthesis.
Analytical Validation and Optimization
Post-synthesis, distinguishing isomers (e.g., 2- vs. 3-hydroxyglutaric acid) requires GC-MS with:
- Modified Protocol :
- Isothermal hold at 150°C for 10 minutes.
- Quantifier ions: m/z 133 (2-OHGA) vs. m/z 147 (3-OHGA).
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphthalimido)glutaric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-Hydroxyphthalimido)glutaric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphthalimido)glutaric acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The phthalimide moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural Analogs and Their Properties
*Calculated based on formula C₁₃H₁₁NO₆.
Key Structural Insights :
- Backbone Length : Glutaric acid (C5) and succinic acid (C4) differ in chain length, affecting enzyme binding. Succinic acid derivatives (e.g., compound 12 in ) show higher inhibitory activity than glutaric acid analogs in some enzyme systems due to optimal steric fit .
- Hydroxyl Position : 2-HG and 3-HGA are isomers with distinct biological roles. 3-HGA is specific to GA1, while 2-HG is linked to cancer metabolism. Analytical methods like LC-MS/MS are critical to differentiate them .
- Aromatic vs. Aliphatic Moieties : Phthalimide-containing compounds (e.g., this compound) exhibit stronger UV absorption (λ ~275 nm) than aliphatic acids like glutaric acid, impacting their detection in environmental or biological samples .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on glutaric acid and phthalic acid pKa values.
Key Findings :
Analytical Challenges and Advances
- Differentiation of Isomers : LC-MS/MS methods with pre-column derivatization are required to resolve 2-HG and 3-HGA, which co-elute in traditional GC-MS workflows .
Q & A
Q. Q1. What experimental methodologies are recommended for synthesizing 2-(3-Hydroxyphthalimido)glutaric acid, and how can its structural integrity be validated?
Answer: Synthesis typically involves refluxing stoichiometric ratios of precursors (e.g., 2-(pyridin-4-yl)-1H-benzimidazole and glutaric acid derivatives) in ethanol-water mixtures under controlled heating (e.g., 6 hours at 80°C). Post-synthesis, structural validation should employ X-ray crystallography to confirm bond angles (e.g., dihedral angles between aromatic rings and carboxyl groups) and hydrogen-bonding networks (e.g., N—H⋯O and O—H⋯N interactions). FT-IR and NMR can further validate functional groups and proton environments .
Q. Q2. Which analytical techniques are most reliable for detecting and quantifying this compound in biological matrices?
Answer:
- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS): Provides high-resolution separation of isomers (e.g., 2- vs. 3-hydroxyglutaric acid) and precise quantification via isotopic labeling. Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to avoid co-elution artifacts .
- High-Performance Liquid Chromatography (HPLC): Follow USP protocols with UV detection (e.g., 210 nm) and standardized calibration curves using reference standards (e.g., USP Xylose RS) to ensure accuracy .
Advanced Research Questions
Q. Q3. How can researchers address discrepancies in size distribution data for glutaric acid derivatives caused by analytical artifacts (e.g., doubly charged particles)?
Answer: Artifacts in techniques like Differential Mobility Analysis (DMA) arise from incomplete charge neutralization. To mitigate:
Pre-neutralization: Use a secondary neutralizer prior to DMA analysis to stabilize particle charges.
Cross-validation: Compare results with LC-QTOF/MS or GC-MS data to distinguish true particle sizes from artifacts.
Statistical modeling: Apply simplex optimization methods (e.g., Nelder-Mead algorithm) to iteratively refine parameters and resolve convoluted data sets .
Q. Q4. What mechanistic insights explain the metabolic role of 3-hydroxyglutaric acid in inborn errors like Glutaric Acidemia Type I (GA I)?
Answer: In GA I, mutations in GCDH impair glutaryl-CoA dehydrogenase, leading to accumulation of 3-hydroxyglutaric acid (pathognomonic biomarker) and glutaric acid. This disrupts mitochondrial β-oxidation, causing neurotoxicity. Key steps for validation:
- Urine Organic Acid Analysis: Detect elevated 3-hydroxyglutaric acid via GC-MS or LC-QTOF/MS, ensuring separation from 2-hydroxyglutaric acid.
- Acylcarnitine Profiling: Quantify glutarylcarnitine (C5DC) in plasma to confirm diagnosis.
- Genetic Testing: Screen for GCDH mutations to distinguish "high excreters" (severe metabolite elevation) from "low excreters" .
Q. Q5. How do environmental conditions (pH, temperature) influence the stability and reactivity of this compound in aqueous solutions?
Answer:
- pH Sensitivity: The compound’s carboxyl and hydroxyl groups undergo protonation/deprotonation at pH < 3 or > 7, altering solubility and hydrogen-bonding patterns. Stability studies should use buffered solutions (pH 4–6) to mimic physiological conditions.
- Thermal Stability: Accelerated degradation studies (e.g., 40–60°C) with HPLC monitoring can determine activation energy (Ea) for decomposition.
- Reactive Byproducts: Avoid exposure to strong oxidizers or metals (e.g., Fe³⁺) to prevent decarboxylation or free radical formation .
Methodological Challenges
Q. Q6. What strategies optimize crystallization of this compound for X-ray studies?
Answer:
- Solvent Selection: Use mixed solvents (e.g., ethanol-water) to modulate solubility and nucleation rates.
- Slow Cooling: Gradual temperature reduction (e.g., 0.5°C/hour) promotes ordered lattice formation.
- Seeding: Introduce microcrystals to direct growth and minimize polymorphism.
- Hydrogen Bond Analysis: Pre-screen via FT-IR to identify optimal conditions for π-π stacking and intermolecular H-bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
